Regiochemical Differentiation: 8-Amino vs 2-Amino Substitution Determines Available Reactive Handle
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate (target) positions the free primary amine at C-8 of the cyclohexane ring and the Cbz-carbamate at the pyrrolidine nitrogen (N-2). In contrast, Benzyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate (CAS 1823270-06-9) swaps both groups, placing the free amine on the pyrrolidine N-2 and the Cbz on the cyclohexane N-8 . This regiochemical difference dictates which spirocyclic ring system carries the nucleophilic amine available for derivatization—critical when the downstream target (e.g., an E3 ligase ligand or a pharmacophoric warhead) requires coupling at a specific vector from the spiro center.
| Evidence Dimension | Position of free primary amine |
|---|---|
| Target Compound Data | Free NH₂ at C-8 (cyclohexane ring); Cbz at N-2 (pyrrolidine ring) |
| Comparator Or Baseline | Regioisomer CAS 1823270-06-9: Free NH₂ at N-2 (pyrrolidine ring); Cbz at N-8 (cyclohexane ring) |
| Quantified Difference | Reactive amine vector shifted from cyclohexane (target) to pyrrolidine (comparator); no quantitative biological potency data available for either regioisomer as isolated building blocks |
| Conditions | Structural comparison by SMILES analysis: target SMILES C1=CC=C(C=C1)COC(=O)N2CCC3(CCC(C3)N)CC2 vs comparator SMILES C1=CC=C(C=C1)COC(=O)N2CCC3(CCC(C3)CC2)N |
Why This Matters
Procurement of the incorrect regioisomer installs the free amine on the wrong ring system, potentially invalidating an entire synthetic route or structure-activity relationship (SAR) series.
